molecular formula C8H8Cl2O2 B14758866 2-(2,2-Dichloro-1-hydroxyethyl)phenol

2-(2,2-Dichloro-1-hydroxyethyl)phenol

Cat. No.: B14758866
M. Wt: 207.05 g/mol
InChI Key: RLBMUSXRBJXWOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1-hydroxyethyl)phenol typically involves the reaction of phenol with 2,2-dichloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dichloro-1-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichloro-1-hydroxyethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dichloro-1-hydroxyethyl)phenol is unique due to the presence of both chlorine atoms and a hydroxyl group on the same carbon, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2-(2,2-dichloro-1-hydroxyethyl)phenol

InChI

InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,7-8,11-12H

InChI Key

RLBMUSXRBJXWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(Cl)Cl)O)O

Origin of Product

United States

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